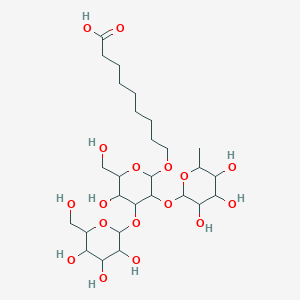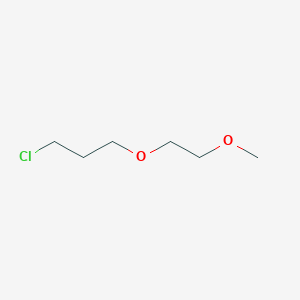
2,2-Difluoroethyl 1H,1H-perfluorohexyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoroethyl 1H,1H-perfluorohexyl carbonate is a fluorinated organic compound with the molecular formula C9H5F13O3. This compound is characterized by the presence of both difluoroethyl and perfluorohexyl groups, which contribute to its unique chemical properties. It is commonly used in various industrial and scientific applications due to its stability and reactivity.
Vorbereitungsmethoden
The synthesis of 2,2-Difluoroethyl 1H,1H-perfluorohexyl carbonate typically involves the reaction of 2,2-difluoroethanol with 1H,1H-perfluorohexyl chloroformate. The reaction is carried out under anhydrous conditions in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
2,2-Difluoroethyl 1H,1H-perfluorohexyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles such as amines or alcohols. Common reagents for these reactions include sodium hydroxide or potassium carbonate.
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form 2,2-difluoroethanol and 1H,1H-perfluorohexanol.
Oxidation and Reduction: While the compound itself is relatively stable, the difluoroethyl and perfluorohexyl groups can undergo oxidation or reduction under specific conditions, leading to the formation of various fluorinated intermediates.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoroethyl 1H,1H-perfluorohexyl carbonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique reactivity makes it valuable for developing new synthetic methodologies.
Biology: The compound is used in the study of fluorinated biomolecules and their interactions with biological systems. It can serve as a probe for investigating enzyme mechanisms and protein-ligand interactions.
Medicine: In medicinal chemistry, the compound is explored for its potential as a building block for designing new pharmaceuticals with enhanced bioavailability and metabolic stability.
Industry: The compound is used in the production of specialty chemicals, coatings, and materials with unique properties such as hydrophobicity and chemical resistance.
Wirkmechanismus
The mechanism by which 2,2-Difluoroethyl 1H,1H-perfluorohexyl carbonate exerts its effects depends on its specific application. In chemical reactions, the carbonate group acts as a leaving group, facilitating nucleophilic substitution and other transformations. The difluoroethyl and perfluorohexyl groups contribute to the compound’s stability and reactivity, influencing its interactions with other molecules.
In biological systems, the compound’s fluorinated groups can interact with proteins and enzymes, affecting their structure and function. The exact molecular targets and pathways involved vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
2,2-Difluoroethyl 1H,1H-perfluorohexyl carbonate can be compared with other similar compounds, such as:
2,2-Difluoroethyl 1H,1H,2H,2H-perfluorohexyl carbonate: This compound has additional hydrogen atoms in the perfluorohexyl group, which can affect its reactivity and properties.
2,2-Difluoroethyl 1H,1H-perfluoropentyl carbonate: This compound has a shorter perfluoroalkyl chain, which can influence its solubility and chemical behavior.
2,2-Difluoroethyl 1H,1H-perfluorooctyl carbonate: This compound has a longer perfluoroalkyl chain, which can enhance its hydrophobicity and stability.
The uniqueness of this compound lies in its specific combination of difluoroethyl and perfluorohexyl groups, which confer distinct chemical and physical properties that are valuable for various applications.
Eigenschaften
Molekularformel |
C9H5F13O3 |
|---|---|
Molekulargewicht |
408.11 g/mol |
IUPAC-Name |
2,2-difluoroethyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate |
InChI |
InChI=1S/C9H5F13O3/c10-3(11)1-24-4(23)25-2-5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h3H,1-2H2 |
InChI-Schlüssel |
MLZPLJFYSRLRLA-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(F)F)OC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[(2,4-Dimethoxyphenyl)dimethylsilyl]benzyl alcohol](/img/structure/B12083722.png)
![3-(Difluoromethyl)-4-[(1-methylpiperidin-4-yl)oxy]aniline](/img/structure/B12083729.png)




![2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid](/img/structure/B12083770.png)

